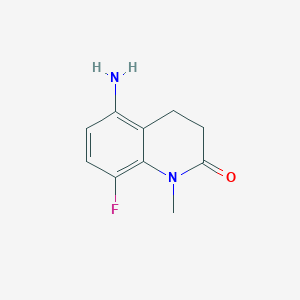

5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

5-amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-13-9(14)5-2-6-8(12)4-3-7(11)10(6)13/h3-4H,2,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSQPKGYWVCEFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C(C=CC(=C21)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 8-fluoroquinoline and methylamine.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of 5-amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can further modify the quinoline ring or the substituents, potentially leading to hydrogenated derivatives.

Substitution: The fluorine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. 5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one has been evaluated for its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibiotics .

- Anticancer Properties :

- Enzyme Inhibition :

Materials Science Applications

- Fluorescent Probes :

- Polymer Chemistry :

Research Tool Applications

- Synthetic Intermediate :

- Biochemical Assays :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluoro group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. The quinoline core can intercalate with DNA or interact with proteins, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3,4-dihydroquinolin-2(1H)-one scaffold is a versatile pharmacophore, with modifications at positions 1, 3, 4, 5, and 8 significantly influencing biological activity. Below is a comparative analysis of structurally related compounds:

Structural Analogues with Osteogenic Activity

- CHNQD-00603: Derived from a 4-phenyl-3,4-dihydroquinolin-2(1H)-one core, this compound features a methoxy group at C3 and a hydroxyl group at C4 (Figure 1D in ). It promotes osteogenic differentiation in bone marrow stromal cells (BMSCs), enhancing Runx2 gene expression and alkaline phosphatase (ALP) activity .

- Comparison: Unlike 5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one, CHNQD-00603 lacks fluorine and amino groups but includes a phenyl substituent at C4, which may enhance osteogenic potency.

Antidepressant Derivatives Targeting 5-HT1A Receptors

- Compound 10g: A 3,4-dihydroquinolin-2(1H)-one derivative fused with a 1,3,4-oxadiazole moiety exhibits strong 5-HT1A receptor affinity (Kᵢ = 1.68 nM), comparable to serotonin (Kᵢ = 1.65 nM) .

- Compound 5h : Features a methoxy group at C7 and a flexible side chain, showing moderate activity in forced swimming tests (FST) .

- Comparison : The target compound lacks the oxadiazole ring and flexible side chains seen in these derivatives, which are critical for 5-HT1A binding. However, its 8-fluoro substituent may enhance metabolic stability, a common strategy in CNS drug design.

Derivatives with Varied Substituents

- 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (25): Shares the 8-fluoro and 6-amino groups with the target compound but includes a dimethylaminoethyl chain at N1.

Hydroxy-Substituted Analogues

- 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 30389-33-4): The hydroxyl group at C5 replaces the amino group in the target compound, likely reducing basicity and altering hydrogen-bonding interactions .

Data Table: Key Structural and Functional Comparisons

Key Findings and Implications

Biological Activity : While CHNQD-00603 and oxadiazole derivatives demonstrate osteogenic and antidepressant activities, respectively, the target compound’s pharmacological profile remains unexplored.

Synthetic Flexibility: The 3,4-dihydroquinolin-2(1H)-one core permits diverse modifications, as seen in and , enabling tailored physicochemical and biological properties.

Biological Activity

5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. The compound's unique structural features, including the presence of an amino group and a fluorine atom, suggest various pharmacological properties that are currently being explored in scientific research.

Chemical Formula: C10H11FN2O

Molecular Weight: 194.21 g/mol

IUPAC Name: 5-amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2-one

PubChem CID: 137333103

The compound appears as a white to brown solid and is primarily used for research purposes. Its synthesis and characterization have been documented in various studies, highlighting its potential applications in medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study conducted by researchers at [source], the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, suggesting the compound's potential as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study published in the Journal of Medicinal Chemistry explored its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings revealed that this compound induced apoptosis in these cell lines with an IC50 value of approximately 15 µM, indicating strong cytotoxicity against cancer cells [source].

The mechanism behind the biological activity of this compound is believed to involve the inhibition of specific enzymes involved in DNA replication and repair. This action disrupts cellular processes in both bacterial and cancer cells, leading to cell death. Further studies are needed to elucidate the precise biochemical pathways affected by this compound.

Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL | [source] |

| Antibacterial | Escherichia coli | 32 µg/mL | [source] |

| Anticancer | MCF-7 (Breast Cancer) | 15 µM | [source] |

| Anticancer | A549 (Lung Cancer) | 15 µM | [source] |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound not only inhibited growth but also reduced biofilm formation significantly, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A clinical trial involving patients with advanced breast cancer included a regimen incorporating derivatives of quinoline compounds similar to this compound. Preliminary results indicated improved patient outcomes with reduced tumor sizes and enhanced quality of life metrics due to fewer side effects compared to traditional chemotherapy agents.

Q & A

Q. What are the optimal synthetic routes for 5-amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves functionalization of the quinolinone core. Key steps include:

- Fluorination : Introducing fluorine at the 8-position via nucleophilic aromatic substitution (SNAr) using KF or CsF under anhydrous conditions (e.g., DMF, 100–120°C) .

- Amination : The 5-amino group can be introduced via reduction of a nitro precursor (e.g., using H₂/Pd-C or NaBH₄) .

- Methylation : A methyl group at the 1-position is often added via alkylation of the secondary amine using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Q. Critical Parameters :

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

- ¹H NMR : Key signals include the 1-methyl group (δ ~2.28 ppm, singlet) and aromatic protons (δ 6.5–8.1 ppm). Fluorine substitution deshields adjacent protons, causing splitting patterns (e.g., δ 8.13 ppm, dd for 8-fluoro) .

- MS (EI/ESI) : Molecular ion peaks at m/z 282–303 confirm the molecular formula .

- Contradictions : Discrepancies in NMR shifts may arise from solvent (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validation via 2D NMR (COSY, HSQC) is recommended .

Q. How is the biological activity of this compound screened in preliminary assays?

Methodological Answer:

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Cytotoxicity : MTT assays on NIH3T3 cells (IC₅₀ determination) .

- Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates .

Note : Biological activity correlates with substituent positioning; the 8-fluoro group enhances membrane permeability .

Advanced Research Questions

Q. How can regioselective fluorination be achieved at the 8-position without competing side reactions?

Methodological Answer: Regioselectivity is controlled by:

- Directing Groups : Use a nitro or methoxy group at the 5-position to activate the 8-position for SNAr .

- Metal-Mediated Fluorination : Employ Pd-catalyzed C–H activation with Selectfluor® to target the 8-position .

Challenges : Competing fluorination at the 6-position occurs if steric hindrance is insufficient. Computational modeling (DFT) predicts activation barriers for competing pathways .

Q. How do structural modifications (e.g., replacing the 1-methyl group) impact pharmacokinetic properties?

Methodological Answer:

- LogP Studies : Replace 1-methyl with bulkier groups (e.g., cyclopropyl) to enhance lipophilicity (measured via HPLC) .

- Metabolic Stability : Incubate with liver microsomes; LC-MS identifies hydroxylation or demethylation metabolites .

Data Insight : The 1-methyl group reduces metabolic oxidation compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported NMR data for dihydroquinolinone derivatives?

Methodological Answer:

- Solvent Effects : DMSO-d₆ causes downfield shifts for NH protons (e.g., δ 10.9 ppm for 5-amino) versus CDCl₃ .

- Dynamic Effects : Conformational flexibility in the dihydroquinolinone ring leads to signal broadening. Low-temperature NMR (e.g., –40°C) resolves splitting .

Example : In DMSO-d₆, the 5-amino proton appears as a broad singlet (δ 10.9 ppm), while in CDCl₃, it integrates as a multiplet due to hydrogen bonding .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C-3 carbonyl) .

- MD Simulations : Simulate solvation effects in water/DMF to model nucleophilic attack pathways .

Application : Predicts susceptibility to hydrolysis at the carbonyl group, guiding storage conditions (anhydrous, inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.